molecular formula C16H14N4S B11055784 4-Amino-2-(ethylsulfanyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile

4-Amino-2-(ethylsulfanyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile

Cat. No.: B11055784
M. Wt: 294.4 g/mol
InChI Key: GDQCFQOTROXIGJ-UHFFFAOYSA-N
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Description

4-Amino-2-(ethylsulfanyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile is a synthetic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(ethylsulfanyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The amino, ethylsulfanyl, and p-tolyl groups can be introduced through substitution reactions.

    Nitrile Formation: The dicarbonitrile groups can be introduced using cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(ethylsulfanyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(ethylsulfanyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(methylsulfanyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile
  • 4-Amino-2-(ethylsulfanyl)-6-(phenyl)pyridine-3,5-dicarbonitrile

Comparison

Compared to similar compounds, 4-Amino-2-(ethylsulfanyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile might exhibit unique properties due to the specific combination of functional groups. For example, the ethylsulfanyl group might confer different reactivity compared to a methylsulfanyl group, and the p-tolyl group might influence the compound’s solubility and interaction with other molecules.

Properties

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

4-amino-2-ethylsulfanyl-6-(4-methylphenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H14N4S/c1-3-21-16-13(9-18)14(19)12(8-17)15(20-16)11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3,(H2,19,20)

InChI Key

GDQCFQOTROXIGJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=C(C(=N1)C2=CC=C(C=C2)C)C#N)N)C#N

Origin of Product

United States

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